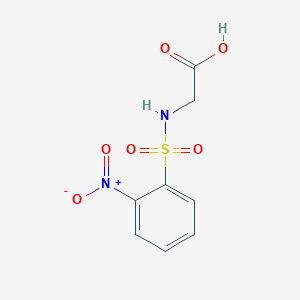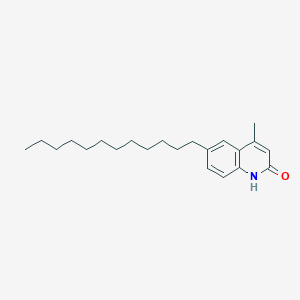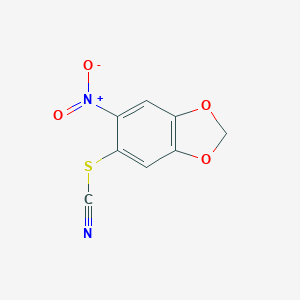![molecular formula C22H17F3N2O2 B377054 N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine](/img/structure/B377054.png)
N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine is a complex organic compound that belongs to the class of benzodioxazepines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodioxazepine Ring: The initial step involves the formation of the benzodioxazepine ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate amine under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the presence of a catalyst and specific reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Substitution Reactions: The phenyl and methylphenyl groups can be introduced through substitution reactions. These reactions typically involve the use of aryl halides and suitable nucleophiles under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can result in the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles. Common reagents for these reactions include aryl halides, alkyl halides, and various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Aryl halides, alkyl halides, nucleophiles, basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学研究应用
N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.
作用机制
The mechanism of action of N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
2-Phenyl-2-(trifluoromethyl)-2H-1,5,3-benzodioxazepin-4(3H)-imine: Similar structure but lacks the methylphenyl group.
N-(4-methylphenyl)-2-(trifluoromethyl)-2H-1,5,3-benzodioxazepin-4(3H)-imine: Similar structure but lacks the phenyl group.
2-Phenyl-N-(4-methylphenyl)-2H-1,5,3-benzodioxazepin-4(3H)-imine: Similar structure but lacks the trifluoromethyl group.
Uniqueness
N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine is unique due to the presence of all three functional groups: the phenyl group, the methylphenyl group, and the trifluoromethyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
属性
分子式 |
C22H17F3N2O2 |
|---|---|
分子量 |
398.4g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-2-phenyl-2-(trifluoromethyl)-1,5,3-benzodioxazepin-4-amine |
InChI |
InChI=1S/C22H17F3N2O2/c1-15-11-13-17(14-12-15)26-20-27-21(22(23,24)25,16-7-3-2-4-8-16)29-19-10-6-5-9-18(19)28-20/h2-14H,1H3,(H,26,27) |
InChI 键 |
FJFQTWNUMOLOMV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(OC3=CC=CC=C3O2)(C4=CC=CC=C4)C(F)(F)F |
规范 SMILES |
CC1=CC=C(C=C1)NC2=NC(OC3=CC=CC=C3O2)(C4=CC=CC=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-Benzyl-4,5-dihydrospiro(benzo[h][1,2,4]triazolo[4,3-c]quinazoline-4,1'-cyclohexane)-1-thiol](/img/structure/B376973.png)
![3-phenyl-2-thioxo-2,3,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(1H)-one](/img/structure/B376974.png)



![2,6-Bis(2-phenylvinyl)[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B376986.png)






![3,3'-[(2,2',3,3',5,5',6,6'-Octafluorobiphenyl-4,4'-diyl)bis(oxy)]dianiline](/img/structure/B376994.png)
![N-benzyl-N-[(E)-pyridin-4-ylmethylideneamino]aniline](/img/structure/B376996.png)
